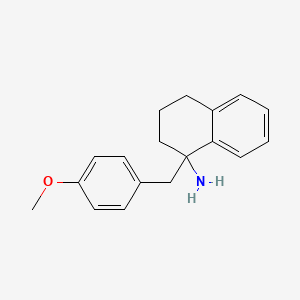
Methyl 1-bromo-2-methylindolizine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-bromo-2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-bromo-2-methylindolizine-3-carboxylate typically involves the bromination of 2-methylindolizine-3-carboxylate. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-bromo-2-methylindolizine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-substituted-2-methylindolizine-3-carboxylates.
Oxidation: Formation of 1-bromo-2-methylindolizine-3-carboxylic acid.
Reduction: Formation of 2-methylindolizine-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-bromo-2-methylindolizine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indolizine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the development of organic materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of methyl 1-bromo-2-methylindolizine-3-carboxylate is not well-documented. like other indolizine derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromine atom may also play a role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylindolizine-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methylindole-3-carboxylate: Similar structure but different ring system, leading to different biological activities.
2-Methylindolizine-3-carboxylate: Lacks the bromine atom, making it less versatile in chemical modifications.
Uniqueness
Methyl 1-bromo-2-methylindolizine-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C11H10BrNO2 |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
methyl 1-bromo-2-methylindolizine-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3 |
Clave InChI |
OWCCXXYPYUNXTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)










![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)

